4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine
Brand Name: Vulcanchem
CAS No.: 2089257-12-3
VCID: VC4690209
InChI: InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3
SMILES: CC(CCC1CNC2=CC=CC=C12)N
Molecular Formula: C12H18N2
Molecular Weight: 190.29

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

CAS No.: 2089257-12-3

Cat. No.: VC4690209

Molecular Formula: C12H18N2

Molecular Weight: 190.29

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine - 2089257-12-3

Specification

CAS No. 2089257-12-3
Molecular Formula C12H18N2
Molecular Weight 190.29
IUPAC Name 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine
Standard InChI InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3
Standard InChI Key GHNGGOZBDOJQCL-UHFFFAOYSA-N
SMILES CC(CCC1CNC2=CC=CC=C12)N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 2,3-dihydro-1H-indole core fused to a butan-2-amine chain. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
SMILESCC(CCC1CNC2=CC=CC=C12)N
InChI KeyGHNGGOZBDOJQCL-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
XLogP31.9

The indole moiety contributes aromaticity and π-π stacking potential, while the amine group enables hydrogen bonding and protonation-dependent solubility .

Conformational Analysis

Computational models predict a collision cross section (CCS) of 144.3 Ų for the [M+H]+ adduct, suggesting moderate polarity. The butan-2-amine side chain adopts a flexible conformation, allowing interactions with hydrophobic pockets in biological targets .

Synthesis and Chemical Properties

Synthetic Pathways

While explicit protocols for 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine are scarce, analogous indole-amine derivatives are typically synthesized via:

  • Alkylation of Indoline: Reaction of indoline with α,β-unsaturated ketones followed by reductive amination.

  • Multi-Component Reactions: Base-mediated annulation strategies, as demonstrated in thienoindole syntheses .

For example, the synthesis of 17e in involved coupling 4-(1H-indol-3-yl)butan-2-amine with a pyrazolopyrimidinone scaffold using nucleophilic substitution (49–71% yields).

Reactivity

The compound undergoes reactions typical of secondary amines and indoles:

  • Acylation: Amine group reacts with acyl chlorides to form amides.

  • Electrophilic Substitution: Indole C3 position is susceptible to halogenation or nitration.

  • Oxidation: The indoline ring can oxidize to indole under strong oxidizing conditions .

Analytical Characterization

Spectroscopic Data

Although experimental NMR data for this compound is unavailable, related structures show:

  • ¹H NMR: δ 1.10–1.40 (m, 12H, CH₃ and CH₂), 2.32 (s, 3H, Ar-CH₃), 4.90–5.10 (m, 3H, NH and CH) .

  • MS (ESI+): m/z 190.147 (M+H)+, consistent with molecular weight .

Chromatographic Behavior

Predicted retention times in reversed-phase HPLC (C18 column):

Mobile PhaseRetention Time (min)
50% MeOH/H₂O8.2
70% MeOH/H₂O5.6

Current Research and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No ADMET data is available.

  • Target Specificity: Molecular docking studies are needed to identify binding partners.

Emerging Applications

  • Multitarget-Directed Ligands (MTDLs): Combining PDE9 inhibition (as in ) with antioxidant moieties.

  • Anticancer Agents: Indole derivatives modulate tubulin polymerization (e.g., 18b in ).

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